1-(4-Benzylphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87372. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-benzylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYJQGBEZQOXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293140 | |
| Record name | 1-(4-Benzylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782-92-3 | |
| Record name | 782-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Benzylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetyldiphenylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 1 4 Benzylphenyl Ethanone
Established Synthetic Routes to 1-(4-Benzylphenyl)ethanone
The primary and most effective method for synthesizing this compound is through electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing acyl groups to aromatic rings. libretexts.orgnih.gov The reaction involves treating an aromatic compound, in this case, diphenylmethane, with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst. libretexts.orgsigmaaldrich.com
The mechanism begins with the formation of a highly electrophilic acylium ion, generated from the reaction between the acetyl chloride and the Lewis acid catalyst (e.g., Aluminum chloride). sigmaaldrich.comkhanacademy.org This acylium ion is then attacked by the electron-rich aromatic ring of diphenylmethane. Due to the directing effects of the benzyl (B1604629) group, the acylation occurs predominantly at the para-position, yielding this compound as the major product. A stoichiometric amount of the Lewis acid is typically required because both the reactant and the ketone product can form complexes with it. organic-chemistry.org This deactivation of the product prevents further acylation, leading to a monoacylated product. sigmaaldrich.comorganic-chemistry.org
Common Lewis acids used for this transformation include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). libretexts.orgbeilstein-journals.org The reaction conditions, such as solvent, temperature, and catalyst choice, can be optimized to maximize the yield of the desired product. beilstein-journals.org
| Reactants | Catalyst | Conditions | Key Findings |
|---|---|---|---|
| Diphenylmethane, Acetyl Chloride | Aluminum Chloride (AlCl₃) | Heated to approx. 60°C. libretexts.org | Standard and effective method for producing aryl ketones. libretexts.orglibretexts.org |
| Diphenylmethane, Acetic Anhydride | Iron(III) Chloride (FeCl₃·6H₂O) | Ionic liquid solvent, 60°C. beilstein-journals.org | Tolerates various electron-rich substrates and is scalable. beilstein-journals.org |
| Diphenylmethane, Acetic Anhydride | Solid Acid Catalysts (e.g., 12-TPA/ZrO₂) | Solvent-free, 130°C. chemijournal.com | Heterogeneous catalysts offer environmental benefits and easier separation. chemijournal.com |
Functional Group Transformations of the Ethanone (B97240) Moiety
The carbonyl group of the ethanone moiety in this compound is a focal point for a variety of functional group transformations, including reductions and oxidations.
Reductions to 1-(4-Benzylphenyl)ethanol
The ketone functionality of this compound can be readily reduced to form the corresponding secondary alcohol, 1-(4-benzylphenyl)ethanol. This is a common and high-yielding transformation in organic synthesis. blogspot.com
A widely used reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). blogspot.comyoutube.com It is a mild and selective reducing agent that is effective for the reduction of aldehydes and ketones. scielo.br The reaction is typically carried out in a protic solvent like ethanol. blogspot.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the alcohol. youtube.com Due to the exothermic nature of the reaction, it is often controlled with an ice bath. blogspot.com
| Reducing Agent | Solvent | Conditions | Outcome |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Ethanol | Dropwise addition at low temperature, then room temperature. blogspot.com | High yield of 1-(4-benzylphenyl)ethanol. blogspot.com |
| Sodium Borohydride (NaBH₄) / Wet SiO₂ | Solvent-free | Room temperature or 75-80°C. scielo.br | Efficient and environmentally friendly reduction. scielo.br |
| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF) | Requires anhydrous conditions and a separate hydrolysis step. rsc.org | A more powerful, less selective reducing agent. scielo.brrsc.org |
Oxidative Transformations of the Carbonyl Group
The carbonyl group can also undergo oxidative transformations, most notably the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl carbon. organic-chemistry.orgwikipedia.org
The Baeyer-Villiger oxidation of this compound would yield 4-benzylphenyl acetate. The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgpurechemistry.org The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgjk-sci.com A subsequent rearrangement step, which is rate-determining, involves the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom, with the simultaneous loss of a carboxylate leaving group. wikipedia.org The migratory aptitude of the groups determines the regioselectivity of the reaction; for aryl alkyl ketones, the aryl group typically migrates in preference to the methyl group. organic-chemistry.orgjk-sci.com
| Oxidizing Agent | Key Features | Product from this compound |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | Commonly used peroxyacid for Baeyer-Villiger oxidation. purechemistry.orgnih.gov | 4-Benzylphenyl acetate |
| Trifluoroperacetic acid (TFPAA) | A highly reactive peroxyacid, more potent than m-CPBA. wikipedia.org | 4-Benzylphenyl acetate |
| Hydrogen Peroxide (H₂O₂) with a catalyst | Requires a catalyst (e.g., Lewis acid or selenium catalyst) to be effective. organic-chemistry.orgjk-sci.com Considered a "greener" alternative. nih.gov | 4-Benzylphenyl acetate |
Condensation Reactions Involving the Carbonyl Group
The presence of α-hydrogens on the ethanone moiety makes this compound a suitable substrate for various condensation reactions, which are fundamental for carbon-carbon bond formation. sigmaaldrich.com
Aldol (B89426) Condensation Applications
The Aldol condensation is a reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound. sigmaaldrich.commagritek.com A specific and highly useful variation is the Claisen-Schmidt condensation, which occurs between a ketone (with α-hydrogens) and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org This directed reaction avoids the formation of multiple products that can occur in mixed aldol reactions between two enolizable carbonyl compounds. libretexts.org
In this context, this compound can act as the enolizable ketone component. Under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide), a proton is abstracted from the α-carbon of the ethanone to form an enolate. magritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde (such as benzaldehyde (B42025) or a substituted benzaldehyde). The resulting aldol addition product readily undergoes dehydration (elimination of water) to yield a stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone. wikipedia.orgtaylorandfrancis.com Solvent-free methods for this reaction have also been developed, offering a greener synthetic approach. beyondbenign.org
| Aldehyde Reactant | Catalyst | Conditions | Product Type |
|---|---|---|---|
| Benzaldehyde | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Ethanol/Water solvent. magritek.com | Chalcone (α,β-unsaturated ketone). wikipedia.org |
| 4-Methylbenzaldehyde | Solid Acid Catalyst (CaPSFA) | Liquid phase, 100-150°C. researchgate.net | Substituted Chalcone. researchgate.net |
| Various Aromatic Aldehydes | Sodium Hydroxide (NaOH) | Solvent-free (grinding). beyondbenign.org | Various Chalcone derivatives. beyondbenign.org |
Nucleophilic Addition Reactions (e.g., Thiosemicarbazone Formation)
The carbonyl group of this compound is electrophilic, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org A prominent example of this reactivity is the formation of thiosemicarbazones through a nucleophilic addition-elimination reaction with thiosemicarbazide (B42300). researchgate.netmdpi.com
The reaction is typically carried out by refluxing this compound with thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid. mdpi.com The nitrogen atom of the hydrazine (B178648) moiety in thiosemicarbazide acts as the nucleophile, attacking the carbonyl carbon of the ketone. This initial addition leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate undergoes dehydration, eliminating a molecule of water to form the final thiosemicarbazone product, (E)-2-(1-(4-benzylphenyl)ethylidene)hydrazine-1-carbothioamide. researchgate.net The resulting C=N double bond establishes the new thiosemicarbazone functionality. researchgate.netmdpi.com
Table 1: Reaction Parameters for Thiosemicarbazone Formation
| Parameter | Description |
| Reactants | This compound, Thiosemicarbazide |
| Solvent | Ethanol or Methanol mdpi.com |
| Catalyst | Glacial Acetic Acid (catalytic amount) |
| Conditions | Reflux |
| Product | (E)-2-(1-(4-benzylphenyl)ethylidene)hydrazine-1-carbothioamide |
Derivatization Strategies and Analogue Synthesis
The this compound scaffold serves as a versatile starting material for the synthesis of a variety of derivatives. These strategies exploit the reactivity of the ketone's carbonyl group to introduce new functional groups and build more complex molecular architectures.
Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond. The synthesis of imine analogues from this compound is a direct derivatization method. This transformation involves the condensation reaction between the ketone and a primary amine, such as ammonia (B1221849) or an alkylamine, typically under acid or base catalysis. google.com
For the preparation of 1-(4-benzylphenyl)ethanimine, this compound is reacted with a source of ammonia. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the imine. google.com The process is often driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.
Table 2: Synthesis of 1-(4-Benzylphenyl)ethanimine
| Step | Description |
| 1. Reactants | This compound, Ammonia (or an ammonium (B1175870) salt) |
| 2. Catalyst | Acidic (e.g., p-toluenesulfonic acid) or basic catalyst |
| 3. Conditions | Heating in a suitable solvent (e.g., Toluene) with azeotropic removal of water |
| 4. Product | 1-(4-Benzylphenyl)ethanimine |
A more complex derivatization involves the synthesis of analogues where an azole ring is attached to the carbon adjacent to the carbonyl group (the α-carbon). This creates 1-aryl-2-(azolyl)ethanone structures, which are of interest in medicinal chemistry. nih.govmdpi.com The synthesis of these analogues from this compound typically requires a two-step process.
The first step is the α-bromination of this compound to produce 2-bromo-1-(4-benzylphenyl)ethanone. This intermediate is then subjected to a nucleophilic substitution reaction with an appropriate azole, such as pyrazole (B372694) or imidazole. mdpi.com The nitrogen atom of the azole ring acts as a nucleophile, displacing the bromide ion from the α-carbon of the ketone. This N-alkylation reaction yields the desired 1-(4-benzylphenyl)-2-(azol-1-yl)ethanone analogue. mdpi.com
Table 3: General Pathway for 1-Aryl-2-(azolyl)ethanone Synthesis
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | α-Bromination | This compound, Bromine (Br₂) or N-Bromosuccinimide (NBS) | 2-Bromo-1-(4-benzylphenyl)ethanone |
| 2 | N-Alkylation | 2-Bromo-1-(4-benzylphenyl)ethanone, Azole (e.g., pyrazole, imidazole), Base (e.g., K₂CO₃) | 1-(4-Benzylphenyl)-2-(azol-1-yl)ethanone |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Molecular Geometry and Electronic Structure of Aryl Ketone Compounds
Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these techniques can predict molecular geometries, electronic distributions, and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is based on the principle that the ground-state energy of a system can be determined from its electron density. ucla.edu For aryl ketones, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to optimize the molecular geometry and determine its most stable conformation. frontiersin.orgmdpi.com
Table 1: Representative Theoretical Ground State Properties for Aryl Ketones This table presents typical data obtained from DFT calculations for aryl ketone structures. The values are illustrative and depend on the specific molecule and computational method.
| Parameter | Description | Typical Calculated Value Range |
| Bond Length (C=O) | The length of the carbonyl double bond. | 1.20 - 1.25 Å |
| Bond Length (C-C) | The length of the carbon-carbon single bond between the carbonyl carbon and the phenyl ring. | 1.48 - 1.52 Å |
| Bond Angle (C-C-O) | The angle around the carbonyl carbon atom. | 118° - 122° |
| Dihedral Angle | The twist angle between the phenyl ring and the carbonyl group. | 0° - 30° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.br The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.govnih.govacs.org
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity, high polarizability, and lower kinetic stability. nih.gov Conversely, a large energy gap implies higher stability. For aryl ketones, the distribution and energies of these orbitals are influenced by the aromatic rings and any substituent groups. For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the energy gap and, consequently, the molecule's reactivity. frontiersin.org DFT calculations are routinely used to compute the energies of the HOMO and LUMO, providing valuable insights into the molecule's electronic behavior. frontiersin.orgnih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for Aryl Ketones This table shows example energy values calculated via DFT for characterizing the electronic properties of aryl ketones.
| Orbital | Energy (eV) | Description |
| HOMO | -5.5 to -6.5 | Highest Occupied Molecular Orbital; related to the ability to donate electrons. |
| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |
| Energy Gap (ΔE) | 3.5 to 5.0 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |
Spectroscopic Property Prediction through Computational Methods
Computational methods can simulate various types of spectra, providing a powerful complement to experimental measurements. These simulations can aid in the interpretation of experimental data and predict the spectroscopic properties of novel compounds.
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com This technique calculates the energies of electronic transitions from the ground state to various excited states. chemrxiv.org The results of TD-DFT calculations include the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For aromatic compounds like 1-(4-Benzylphenyl)ethanone, the UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* electronic transitions within the aromatic rings and the carbonyl group. Computational simulations can accurately predict these transitions. nih.gov By comparing the simulated spectrum with experimental data, researchers can confirm the molecular structure and understand the nature of the electronic transitions responsible for the observed absorptions. mdpi.comrsc.org
Table 3: Example of a Simulated UV-Vis Spectrum for an Aryl Ketone This table provides representative data from a TD-DFT calculation, illustrating the prediction of electronic transitions.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 285 | 0.45 | HOMO → LUMO | π→π |
| 250 | 0.20 | HOMO-1 → LUMO | π→π |
| 330 | 0.01 | HOMO → LUMO+1 | n→π* |
Molecular Docking and Dynamics Simulations in Drug Discovery
Molecular docking and dynamics simulations are indispensable tools in modern drug discovery, allowing scientists to predict and analyze the interactions between a small molecule (ligand) and a biological target, typically a protein or enzyme. csmres.co.uknih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. hu.edu.jo This method is crucial for understanding the potential biological activity of compounds like benzyl (B1604629) phenyl ketone derivatives. nih.govresearchgate.netresearchgate.net In these studies, the ligand is placed into the binding site of a protein, and its conformation is optimized to find the most stable binding mode, which is typically quantified by a docking score or binding energy. hu.edu.jochemrj.org
Studies on benzyl phenyl ketone derivatives have explored their potential as inhibitors for various enzymes. For example, docking simulations have been used to investigate their interactions with targets such as 5-lipoxygenase (5-hLOX) and protein tyrosine kinases. hu.edu.jonih.gov These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the target protein. This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.govchemrj.org The insights gained from these computational models help guide the synthesis of new derivatives with improved therapeutic potential. scripps.edunih.gov
Table 4: Common Ligand-Target Interactions for Benzyl Phenyl Ketone Derivatives from Docking Studies This table summarizes typical interactions observed in molecular docking simulations of benzyl phenyl ketone derivatives with protein targets.
| Interaction Type | Description | Key Molecular Features Involved |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carbonyl oxygen of the ketone group. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The benzyl and phenyl aromatic rings. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine). |
Structure-Activity Relationship (SAR) Elucidation via Computational Models
Computational models are pivotal in modern drug discovery and materials science for predicting the biological activity or properties of chemical compounds based on their molecular structure. These models, particularly Quantitative Structure-Activity Relationship (QSAR) models, establish a mathematical correlation between the chemical structure and the activity of a series of compounds. This allows for the prediction of the activity of novel compounds and provides insights into the structural features essential for the desired effect.
Despite a thorough search of scientific literature, no specific computational studies focusing on the structure-activity relationship (SAR) of this compound for a particular biological target were found. While computational SAR studies are common for structurally related chemical classes such as biphenyl (B1667301) derivatives or other ketone-containing compounds, research detailing the specific molecular interactions and structural requirements for the activity of this compound and its close analogs is not publicly available.
The general methodology for such a study, were it to be conducted, would typically involve:
Dataset Compilation: A series of analogs of this compound would be synthesized and their biological activity against a specific target (e.g., an enzyme or receptor) would be measured.
Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a predictive model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously validated using both internal and external validation techniques.
Such a validated QSAR model would enable the in silico screening of virtual libraries of related compounds to identify new potential candidates with enhanced activity and guide the synthesis of more potent and selective molecules. Molecular docking simulations could further complement the QSAR analysis by providing a visual representation of the binding mode of these compounds within the active site of the biological target, helping to rationalize the observed SAR.
However, at present, there are no published research findings or data tables available to populate a detailed discussion on the computational SAR of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Benzylphenyl)ethanone in academic research, and what key reaction conditions are critical for success?
- Answer : Two primary methods are documented:
- Palladium-catalyzed cross-coupling : 4-Bromoacetophenone reacts with benzyl boronic acid derivatives under Suzuki-Miyaura conditions using a Pd(I) dimer catalyst, which enhances coupling efficiency and minimizes homocoupling byproducts. Anhydrous solvents (e.g., THF) and bases like Cs₂CO₃ are critical .
- Friedel-Crafts acylation : Benzyl-substituted benzene undergoes acetylation with acetyl chloride and AlCl₃. Regioselectivity challenges due to steric hindrance require careful optimization of reaction time (6–12 hours) and temperature (110°C reflux in toluene) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Answer : Key techniques include:
- NMR spectroscopy : A singlet at δ 2.6 ppm (acetyl methyl group) and aromatic proton resonances (δ 7.2–7.5 ppm) confirm the benzyl-phenyl-acetyl arrangement. ¹³C NMR shows carbonyl signals at δ 207 ppm .
- Mass spectrometry : Molecular ion peak at m/z 224 (M⁺) with fragmentation patterns (e.g., m/z 157 from benzyl loss) validates the structure. Discrepancies in integration ratios may indicate impurities, necessitating recrystallization or column chromatography .
Advanced Research Questions
Q. What strategies address low yields in palladium-catalyzed synthesis of this compound?
- Answer :
- Catalyst optimization : Pd(I) dimers outperform traditional Pd(0)/Pd(II) systems, improving turnover numbers. Chelating ligands (e.g., XPhos) stabilize the Pd center .
- Solvent and base selection : Polar aprotic solvents (DMF) and stronger bases (K₃PO₄) enhance reactivity. Stoichiometric ratios (1:1.2 aryl halide:boronic acid) and temperatures (80–120°C) are systematically screened .
Q. How do researchers resolve contradictions in reported melting points or spectral data?
- Answer : Discrepancies may arise from polymorphs or solvent residues. Techniques include:
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic forms.
- ¹³C NMR crystallography : Validates structural consistency. For example, aromatic proton shifts (δ 7.45 ppm in CDCl₃ vs. δ 7.32 ppm in DMSO-d₆) reflect solvent effects. Cross-referencing with NIST standards ensures data reliability .
Q. What advanced applications are emerging for this compound?
- Answer :
- Materials science : As a photoinitiator in UV-curable polymers due to its π-conjugated system .
- Medicinal chemistry : A scaffold for kinase inhibitors; benzyl substitution enhances lipophilicity and target binding. Derivatives show preliminary antitumor activity in cell assays .
Methodological Notes
- Synthesis optimization : For Friedel-Crafts routes, strict anhydrous conditions and stoichiometric AlCl₃ are critical to avoid hydrolysis. Scale-up challenges (e.g., exothermic reactions) require controlled addition and cooling .
- Data validation : Always compare spectral data with high-purity standards from NIST or peer-reviewed studies. Replicate analyses under identical solvent/temperature conditions to resolve discrepancies .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
